molecular formula C12H21NO3 B1441383 (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate CAS No. 1260601-32-8

(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate

Cat. No.: B1441383
CAS No.: 1260601-32-8
M. Wt: 227.3 g/mol
InChI Key: CKHYGWMWQKVMQE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Tert-butyl 2-acetylpiperidine-1-carboxylate is a chemical compound belonging to the family of piperidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2-acetylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetyl chloride under controlled conditions. The reaction is catalyzed by a base such as triethylamine, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for ®-Tert-butyl 2-acetylpiperidine-1-carboxylate often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-acetylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives. These products have various applications in medicinal chemistry and materials science .

Scientific Research Applications

®-Tert-butyl 2-acetylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-acetylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying various biological phenomena.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-Tert-butyl 2-acetylpiperidine-1-carboxylate include:

    tert-Butyl (2S)-2-acetylpiperidine-1-carboxylate: A stereoisomer with similar chemical properties.

    Piperidine derivatives: Compounds with a piperidine core structure, widely used in medicinal chemistry.

Uniqueness

®-Tert-butyl 2-acetylpiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

tert-butyl (2R)-2-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHYGWMWQKVMQE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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